Deoxypodophyllotoxin

Vue d'ensemble

Description

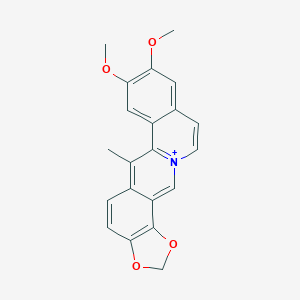

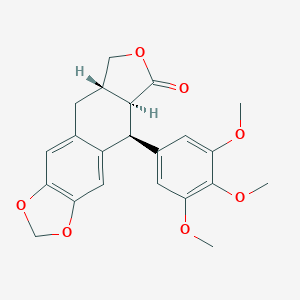

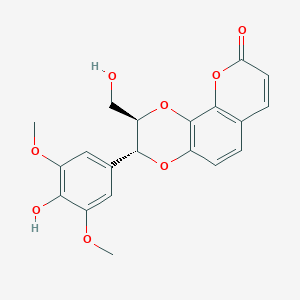

Deoxypodophyllotoxin is a member of the class of furonaphthodioxoles . It is a natural product found in Dysosma aurantiocaulis, Dysosma pleiantha, and other organisms . It has a role as a plant metabolite, an antineoplastic agent, and an apoptosis inducer . It is a lignan, a furonaphthodioxole, a gamma-lactone, and a member of methoxybenzenes .

Synthesis Analysis

A multi-enzyme cascade in E. coli has been established to convert (+)−pinoresinol into (−)−matairesinol . A five-step multi-enzyme biotransformation of (−)−matairesinol to (−)−deoxypodophyllotoxin was proven effective with 98% yield at a concentration of 78 mg/L . This reconstitution of biosynthetic reactions of Sinopodophyllum hexandrum represents a solid step towards a more sustainable production of these essential pharmaceuticals .

Molecular Structure Analysis

The molecular formula of Deoxypodophyllotoxin is C22H22O7 . The IUPAC name is (5 R ,5 aR ,8 aR )-5- (3,4,5-trimethoxyphenyl)-5 a ,8,8 a ,9-tetrahydro-5 H - 2benzofuro [5,6-f] [1,3]benzodioxol-6-one . The molecular weight is 398.4 g/mol .

Chemical Reactions Analysis

Deoxypodophyllotoxin and (−)−epipodophyllotoxin are direct precursors to etoposide and teniposide . The reconstitution of biosynthetic reactions of Sinopodophyllum hexandrum as an effective multi-enzyme cascade in E. coli represents a solid step forward towards a more sustainable production of these essential pharmaceuticals .

Physical And Chemical Properties Analysis

Deoxypodophyllotoxin has a molecular formula of C22H22O7 and a molecular weight of 398.4 g/mol . The IUPAC name is (5 R ,5 aR ,8 aR )-5- (3,4,5-trimethoxyphenyl)-5 a ,8,8 a ,9-tetrahydro-5 H - 2benzofuro [5,6-f] [1,3]benzodioxol-6-one .

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Cancer Research , specifically in the treatment of Esophageal Squamous Cell Carcinoma (ESCC) .

Summary of the Application

DPT, derived from Anthriscus sylvestris (L.) Hoffm, has shown considerable interest due to its anti-inflammatory, antitumor, and antiviral activity . In ESCC, DPT has been found to inhibit the kinase activity of the epidermal growth factor receptor (EGFR) directly, as well as phosphorylation of its downstream signaling kinases, AKT, GSK-3β, and ERK .

Methods of Application

DPT treatment suppressed ESCC cell viability and colony formation in a time- and dose-dependent manner, as shown by MTT analysis and soft agar assay . DPT also down-regulated cyclin B1 and cdc2 expression to induce G2/M phase arrest of the cell cycle and upregulated p21 and p27 expression .

Results or Outcomes

DPT treatment of ESCC cells triggered the release of cytochrome c via loss of mitochondrial membrane potential, thereby inducing apoptosis by upregulation of related proteins . In addition, treatment of KYSE 30 and KYSE 450 cells with DPT increased endoplasmic reticulum stress, reactive oxygen species generation, and multi-caspase activation .

Application in Biocatalysis

Specific Scientific Field

This application falls under the field of Biocatalysis .

Summary of the Application

Deoxypodophyllotoxin synthase (DPS) is a 2-oxoglutarate (2-OG) dependent non-heme iron (II) dioxygenase that catalyzes the stereoselective ring-closing carbon-carbon bond formation of deoxypodophyllotoxin from the aryllignan (−)-yatein . DPT is a precursor of topoisomerase II inhibitors, which are on the World Health Organization’s list of essential medicines .

Methods of Application

Previous work has shown that DPS can accept a range of substrates, indicating it has potential in biocatalytic processes for the formation of diverse polycyclic aryllignans .

Results or Outcomes

The structure of DPS at an improved resolution of 1.41 Å, in complex with the buffer molecule, Tris, coordinated to the active site iron atom, has informed a mutational analysis of DPS . This work improves our understanding of specific residues’ contributions to the DPS mechanism and can inform future engineering of the enzyme mechanism and substrate scope for the development of a versatile biocatalyst .

Application in Antiviral Research

Specific Scientific Field

This application falls under the field of Antiviral Research .

Summary of the Application

DPT is a potent antiviral compound that is mainly found in Podophyllum plant species . Over the years, the commercial demand for this compound rose notably because of its high clinical importance .

Results or Outcomes

While the specific results or outcomes are not detailed in the source, DPT’s potent antiviral properties suggest that it may be effective against a range of viruses .

Application in Drug Development

Specific Scientific Field

This application falls under the field of Drug Development .

Summary of the Application

DPT is a precursor of topoisomerase II inhibitors, which are on the World Health Organization’s list of essential medicines . The semi-synthetic chemotherapeutic derivatives of DPT, etoposide and teniposide, have high clinical importance .

Methods of Application

A multi-enzyme cascade was established to convert (+)−pinoresinol into (−)−matairesinol in E. coli . This cascade was extended to a sixth step leading to (−)−epipodophyllotoxin .

Results or Outcomes

The reconstitution of biosynthetic reactions of Sinopodophyllum hexandrum as an effective multi-enzyme cascade in E. coli represents a solid step forward towards a more sustainable production of these essential pharmaceuticals .

Application in Antineoplastic Research

Specific Scientific Field

This application falls under the field of Antineoplastic Research .

Summary of the Application

The aryltetralin lignan (−)−podophyllotoxin from Podophyllum plant species has gained much attention due to its potent anti-neoplastic properties . The semi-synthetic chemotherapeutic derivatives of DPT, etoposide and teniposide, have high clinical importance .

Results or Outcomes

While the specific results or outcomes are not detailed in the source, DPT’s potent antineoplastic properties suggest that it may be effective against a range of neoplasms .

Application in Enzyme Mechanism Research

Specific Scientific Field

This application falls under the field of Enzyme Mechanism Research .

Summary of the Application

Deoxypodophyllotoxin synthase (DPS) is a 2-oxoglutarate (2-OG) dependent non-heme iron (II) dioxygenase that catalyzes the stereoselective ring-closing carbon-carbon bond formation of deoxypodophyllotoxin from the aryllignan (−)-yatein . Recent X-ray structures of the enzyme reveal possible roles for amino acid side chains in substrate recognition and mechanism .

Methods of Application

A structure of DPS at an improved resolution of 1.41 Å, in complex with the buffer molecule, Tris, coordinated to the active site iron atom, has informed a mutational analysis of DPS .

Results or Outcomes

The mutational analysis of DPS suggests a role for a D224-K187 salt bridge in maintaining substrate interactions and a catalytic role for H165, perhaps as the base for the proton abstraction at the final rearomatization step . This work improves our understanding of specific residues’ contributions to the DPS mechanism and can inform future engineering of the enzyme mechanism and substrate scope for the development of a versatile biocatalyst .

Safety And Hazards

Orientations Futures

Podophyllotoxin and its naturally occurring congeners have low bioavailability and almost all these initially discovered compounds cause systemic toxicity and development of drug resistance . The production of synthetic derivatives that could suffice for the clinical limitations of these naturally occurring compounds is not economically feasible . These challenges demanded continuous devotions towards improving the druggability of these drugs and continue to seek structure-optimization strategies . The discovery of renewable sources including microbial origin for podophyllotoxin is another possible approach .

Propriétés

IUPAC Name |

(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3/t13-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLXUQQMLLIKAN-SVIJTADQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=CC5=C(C=C24)OCO5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019944 | |

| Record name | Deoxypodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxypodophyllotoxin | |

CAS RN |

19186-35-7 | |

| Record name | (-)-Deoxypodophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19186-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxypodophyllotoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deoxypodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTHRICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45NR8XYU1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

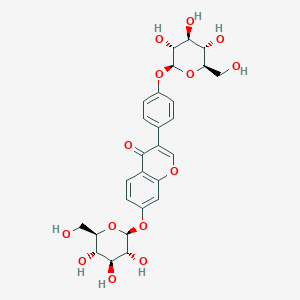

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

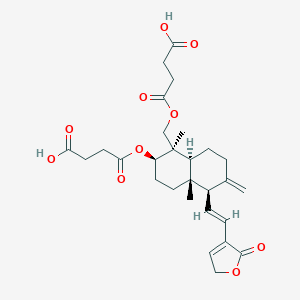

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B190905.png)